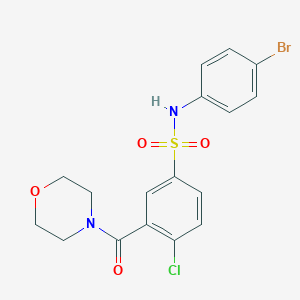
h-NTPDase-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of h-NTPDase-IN-1 involves the preparation of sulfamoyl-benzamides. The synthetic route typically includes the reaction of chlorosulfonylbenzoic acid with various amines to form sulfonamides, followed by carbodiimide coupling to produce carboxamides . The reaction conditions often involve aqueous media and specific reagents to achieve the desired substitutions on the benzamide structure
化学反应分析
h-NTPDase-IN-1 undergoes various chemical reactions, including substitution reactions. The compound’s structure allows for modifications at different positions on the benzamide ring, enabling the formation of derivatives with varying biological activities . Common reagents used in these reactions include chlorosulfonylbenzoic acid, amines, and carbodiimides . The major products formed from these reactions are sulfonamide and carboxamide derivatives, which exhibit selective inhibition of different h-NTPDase isoforms .
科学研究应用
h-NTPDase-IN-1 has a wide range of scientific research applications. It is primarily used in the study of thrombosis, inflammation, diabetes, and cancer due to its inhibitory effects on h-NTPDase1 and h-NTPDase3 . In thrombosis research, this compound helps to understand the role of NTPDases in platelet aggregation and vascular biology . In inflammation studies, the compound aids in exploring the regulation of inflammatory responses mediated by extracellular nucleotides . Additionally, this compound is valuable in diabetes research for investigating insulin release mechanisms and in cancer research for studying tumor growth and metastasis .
作用机制
h-NTPDase-IN-1 exerts its effects by inhibiting the enzymatic activity of h-NTPDase1 and h-NTPDase3. These enzymes are involved in the hydrolysis of extracellular nucleotides, such as adenosine triphosphate (ATP) and adenosine diphosphate (ADP), to their monophosphate forms . By inhibiting these enzymes, this compound modulates the levels of extracellular nucleotides, thereby affecting purinergic signaling pathways . This inhibition can lead to reduced platelet aggregation, altered inflammatory responses, and changes in insulin release and tumor growth .
相似化合物的比较
h-NTPDase-IN-1 is unique due to its high selectivity and potency against h-NTPDase1 and h-NTPDase3 . Similar compounds include other sulfamoyl-benzamide derivatives, such as N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide and 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid . These compounds also exhibit inhibitory activity against different h-NTPDase isoforms but with varying degrees of potency and selectivity . The uniqueness of this compound lies in its balanced inhibitory effects on both h-NTPDase1 and h-NTPDase3, making it a valuable tool for studying multiple physiological and pathological processes .
属性
分子式 |
C17H16BrClN2O4S |
|---|---|
分子量 |
459.7 g/mol |
IUPAC 名称 |
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide |
InChI |
InChI=1S/C17H16BrClN2O4S/c18-12-1-3-13(4-2-12)20-26(23,24)14-5-6-16(19)15(11-14)17(22)21-7-9-25-10-8-21/h1-6,11,20H,7-10H2 |
InChI 键 |
CJXXYQHYKQSSHI-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C(=O)C2=C(C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2R,3S,5R)-4-fluoro-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B12387542.png)

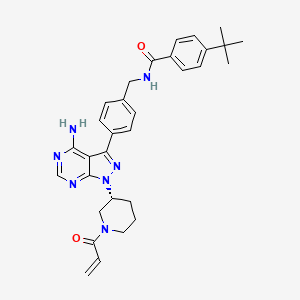

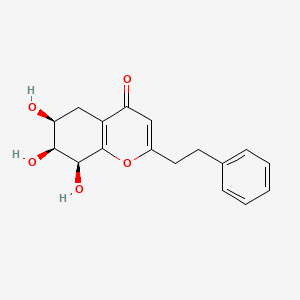
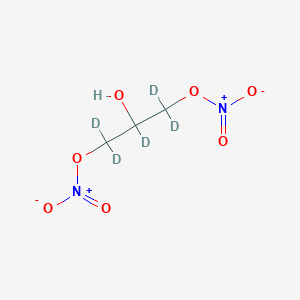
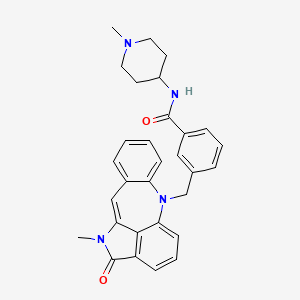
![Chlorowodorek lupaniny [Polish]](/img/structure/B12387580.png)
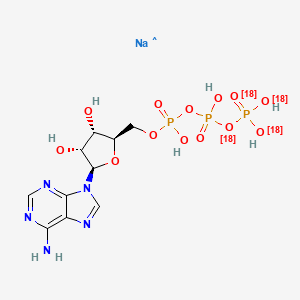
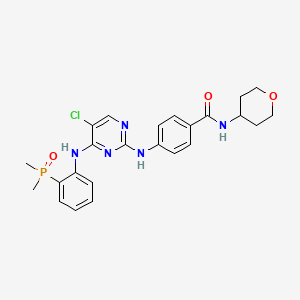
![2-[4-(carboxymethyl)-7-[2-[4-[3-[4-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid](/img/structure/B12387594.png)
![Dibenzo[b,f][1,4]thiazepine-8-carboxamide, N-butyl-11-(3-chloro-4-fluorophenyl)-](/img/structure/B12387597.png)

